N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide (hereafter referred to as Compound X) is a structurally complex benzamide derivative characterized by a benzo[de]isoquinolin-1,3-dione core linked via a propyl chain to a substituted benzamide moiety. The compound features dual methoxy groups at the 4-position of the benzamide ring and the 2-position of the phenyl ring, as well as a methyl group at the 4-position of the latter.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYBGMVAZLBVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide typically involves a multi-step process starting from commercially available precursors. The key steps include the formation of the 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety, followed by the introduction of the propyl linker, and finally, the attachment of the 4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide group. Each step requires precise reaction conditions, including controlled temperatures, solvent choices, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production often scales up the laboratory synthetic route with optimizations for cost-efficiency and safety. This might involve continuous flow reactors, automated synthesis machines, and stringent quality control processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide undergoes various types of chemical reactions, such as oxidation, reduction, substitution, and hydrolysis. These reactions can modify the compound for different applications or improve its properties.
Common Reagents and Conditions: Some common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles for substitution reactions. Reaction conditions might vary but generally include controlled pH, temperature, and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: It's used as a building block for more complex molecules, particularly in the synthesis of pharmaceutical candidates and advanced materials.
Biology: Studies explore its potential as a probe for biological assays, especially in understanding protein-ligand interactions.
Medicine: There's ongoing research into its potential therapeutic effects, such as anticancer, anti-inflammatory, and neuroprotective properties.
Industry: It’s used in the development of new materials with specific properties, such as polymers with enhanced durability or electronic devices with improved performance.
Mechanism of Action
The mechanism by which N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide exerts its effects is under investigation. Preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects in biological pathways. For example, it might inhibit a particular enzyme involved in inflammation, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[de]isoquinolin Moieties
Compound X shares structural homology with sulfamoyl benzoic acid derivatives designed for LPA2 receptor agonism. For instance, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4 in ) exhibits a binding affinity of −8.53 kcal/mol, outperforming its predecessor (−7.94 kcal/mol) due to the sulfamoyl group’s enhanced hydrogen-bonding capacity . Compound X lacks the sulfamoyl moiety but retains the benzo[de]isoquinolin core, suggesting its planar structure may similarly facilitate receptor interactions.
Substituent Effects in Benzamide Derivatives
The N-(2,3-dihydro-1H-inden-2-yl)benzamide series (B2–B10 in ) demonstrates how substituent position and electronic properties modulate bioactivity. For example:
- 4-Methoxy substitution (B4) improves solubility and metabolic stability compared to halogenated analogues (B5–B8).
Compound X’s dual methoxy groups and methyl substituent likely confer similar advantages, balancing lipophilicity and target specificity.
Chirality and Stereochemical Considerations
For example, the S-enantiomer of fluoxetine is 9.4× more toxic than its R-counterpart. If Compound X contains chiral centers (e.g., at the propyl linker or benzamide nitrogen), enantiomer-specific activity must be evaluated to avoid unintended toxicity .
Functional Group Comparisons
- N,O-Bidentate Directing Groups : ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilizes an N,O-bidentate group for metal-catalyzed C–H functionalization. Compound X’s methoxy groups may similarly act as directing groups, enabling regioselective modifications .
- Aromatic Planarity: The benzo[de]isoquinolin core in Compound X and ’s 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N,N'-di(methylsulfoxido)benzene derivative promotes π-π stacking, a key factor in receptor binding .
Data Table: Key Comparisons
Research Findings and Implications
- Receptor Targeting: Compound X’s benzo[de]isoquinolin core aligns with strategies to optimize receptor binding via planar aromatic systems, as seen in LPA2-targeted agonists .
- Metabolic Stability : The methoxy and methyl groups may reduce oxidative metabolism, extending half-life compared to halogenated analogues .
- Toxicity Risks : If chiral, enantiomer-specific toxicity assessments are critical, as highlighted in .
Biological Activity
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological investigation.
Structural Characteristics
The compound features a benzo[de]isoquinoline core with dioxo groups and methoxy substituents. This structural arrangement is believed to contribute to its biological activity through interactions with various molecular targets.
The biological activity of this compound is hypothesized to involve modulation of specific proteins or enzymes within cellular pathways. The presence of multiple functional groups allows for diverse interactions, potentially influencing signaling cascades important in cancer and other diseases.
Biological Activity Overview
Case Studies and Research Findings
- Inhibition of MEK1/2 Kinases
- Antitumor Efficacy
- Neuroprotective Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
